

Comparing the safety profiles of first and second-generation PRMT5 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

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A new frontier in cancer therapy is the targeting of protein arginine methyltransferase 5 (PRMT5), an enzyme overexpressed in various malignancies, including hematologic and solid tumors.[1] The development of PRMT5 inhibitors has evolved from broad-acting first-generation agents to more targeted second-generation molecules, with a significant divergence in their safety profiles. This guide provides a comparative analysis of the safety of these two generations of PRMT5 inhibitors, supported by available clinical and preclinical data.

First-Generation PRMT5 Inhibitors: On-Target, Off-Tumor Toxicity

First-generation PRMT5 inhibitors are primarily S-adenosyl-L-methionine (SAM)-competitive or substrate-competitive, meaning they block the catalytic activity of PRMT5 in all cells, both cancerous and healthy. This lack of selectivity is the primary driver of their challenging safety profile.

Key First-Generation Inhibitors and Their Safety Profiles:

- GSK3326595: In clinical trials, GSK3326595 has been associated with treatment-related adverse events (TRAEs) in a high percentage of patients. The most common TRAEs include fatigue, anemia, nausea, and thrombocytopenia.[2]
- JNJ-64619178: This potent and selective oral PRMT5 inhibitor has shown dose-dependent toxicities. The most significant dose-limiting toxicity (DLT) identified in clinical studies is



thrombocytopenia.[1][3] Preclinical toxicology studies in rats and dogs also indicated that JNJ-64619178 can lead to a decrease in reticulocytes and neutrophils.[4]

• PF-06939999: Phase 1 studies of this inhibitor revealed dose-limiting toxicities that are primarily hematological, including thrombocytopenia, anemia, and neutropenia.[1][5] Other common TRAEs were dysgeusia and nausea.[1]

The recurring theme with first-generation PRMT5 inhibitors is on-target hematological toxicity. PRMT5 is essential for the proper function of hematopoietic stem and progenitor cells, and its systemic inhibition leads to myelosuppression.[6]

Second-Generation PRMT5 Inhibitors: A Shift Towards Tumor Selectivity

To address the dose-limiting toxicities of the first-generation agents, second-generation PRMT5 inhibitors were developed with a novel mechanism of action. These are methylthioadenosine (MTA)-cooperative inhibitors, which selectively target PRMT5 in cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.

MTAP gene deletion, present in approximately 10-15% of cancers, leads to an accumulation of MTA within the cancer cells.[1] This MTA binds to PRMT5, creating a unique conformation that the second-generation inhibitors are designed to recognize and bind to with high affinity. This selective binding leads to the inhibition of PRMT5 primarily in cancer cells, while sparing most healthy cells where MTA levels are low.

Key Second-Generation Inhibitors and Their Safety Profiles:

- AMG 193: This MTA-cooperative inhibitor has demonstrated a more favorable safety profile
 in clinical trials. Notably, it has not been associated with significant myelosuppression. The
 most common treatment-related adverse events are gastrointestinal in nature, such as
 nausea, vomiting, and fatigue, particularly at higher doses.[7][8]
- MRTX1719 (now BMS-986504): Early clinical data for MRTX1719 also indicate good tolerability, with a notable absence of the dose-limiting hematological toxicities seen with first-generation inhibitors.[9]



This improved safety profile is a direct result of the tumor-selective mechanism of action, which mitigates the on-target, off-tumor effects on the bone marrow.

Data Presentation: Comparative Safety Profiles

The following tables summarize the key safety findings for representative first and second-generation PRMT5 inhibitors based on available clinical trial data. The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).[10][11]

Table 1: Safety Profile of First-Generation PRMT5 Inhibitors

Inhibitor	Key Dose-Limiting Toxicities	Common Treatment- Related Adverse Events (Any Grade)
GSK3326595	Hematological	Decreased platelet count (27%), dysgeusia (23%), fatigue (20%), nausea (20%)
JNJ-64619178	Thrombocytopenia[1][3]	Thrombocytopenia, anemia, neutropenia, gastrointestinal issues[1][3]
PF-06939999	Thrombocytopenia, Anemia, Neutropenia[1][5]	Anemia (43%), thrombocytopenia (32%), dysgeusia (29%), nausea (29%)[1]

Table 2: Safety Profile of Second-Generation PRMT5 Inhibitors



Inhibitor	Key Dose-Limiting Toxicities	Common Treatment- Related Adverse Events (Any Grade)
AMG 193	Nausea, fatigue (at high doses)[7]	Nausea (48.8%), fatigue (31.3%), vomiting (30.0%)[13]
MRTX1719	Not established at tested doses[9]	Generally well-tolerated with no significant hematological toxicities reported in early trials[9]

Experimental Protocols

Detailed preclinical and clinical experimental protocols are extensive. Below is a summary of the general methodologies employed to assess the safety of these inhibitors.

Preclinical Safety and Toxicology Studies:

- In Vitro Hematotoxicity Assays: To evaluate the direct effects on hematopoietic cells, in vitro
 assays using human bone marrow-derived CD34+ progenitor cells are often employed.
 Colony-forming unit (CFU) assays for different lineages (e.g., CFU-GM for granulocytemacrophage, BFU-E for erythroid) are used to determine the concentration-dependent
 inhibition of hematopoiesis.
- In Vivo Toxicology Studies: These studies are conducted in at least two animal species (one rodent, one non-rodent) to assess the systemic toxicity of the inhibitor. Key aspects of these studies include:
 - Dose Range-Finding Studies: To determine the maximum tolerated dose (MTD).
 - Repeat-Dose Toxicity Studies: Animals are administered the drug for a specified duration (e.g., 28 days) to evaluate the effects on various organs and systems.
 - Endpoints: Comprehensive evaluation includes clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.



Clinical Trial Safety Assessment:

The safety of PRMT5 inhibitors in humans is evaluated in Phase I, II, and III clinical trials.

Phase I Trials: These are primarily dose-escalation studies to determine the MTD and the
recommended Phase 2 dose (RP2D). Patients are closely monitored for dose-limiting
toxicities. The protocols for the clinical trials of the discussed inhibitors are registered and
can be found under the following identifiers:

GSK3326595: NCT02783300[14][15]

JNJ-64619178: NCT03573310[16]

PF-06939999: NCT03854227[17]

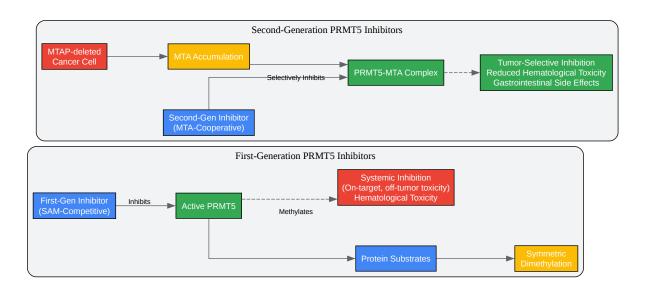
AMG 193: NCT05094336[1][18]

MRTX1719: NCT05245500

 Safety Monitoring: Throughout the clinical trials, adverse events are systematically collected, graded according to the CTCAE, and assessed for their relationship to the study drug.
 Regular laboratory tests (hematology, clinical chemistry), physical examinations, and electrocardiograms are performed to monitor patient safety.

Mandatory Visualization

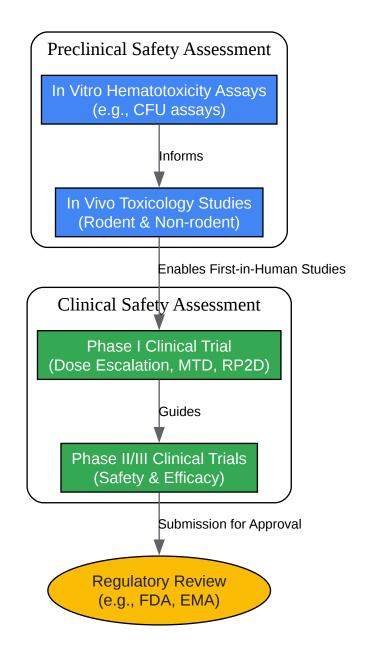




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Caption: Mechanism of action and resulting toxicity profiles of first and second-generation PRMT5 inhibitors.





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Caption: General workflow for assessing the safety of PRMT5 inhibitors.

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- To cite this document: BenchChem. [Comparing the safety profiles of first and second-generation PRMT5 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663846#comparing-the-safety-profiles-of-first-and-second-generation-prmt5-inhibitors]

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